molecular formula C22H33Cl2N5 B12392609 3,6-DMAD (dihydrochloride)

3,6-DMAD (dihydrochloride)

Cat. No.: B12392609
M. Wt: 438.4 g/mol
InChI Key: QFTZLLNIVBXXJG-UHFFFAOYSA-N
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Description

3,6-DMAD (dihydrochloride) is an acridine derivative known for its potent inhibitory effects on the IRE1α-XBP1s pathway.

Preparation Methods

The synthesis of 3,6-DMAD (dihydrochloride) involves several steps, typically starting with the preparation of the acridine core. The synthetic route includes:

Chemical Reactions Analysis

3,6-DMAD (dihydrochloride) undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

3,6-DMAD (dihydrochloride) exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is involved in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. The compound inhibits IRE1α oligomerization and endoribonuclease (RNase) activity, thereby preventing the splicing of XBP1 mRNA. This inhibition leads to reduced IL-6 secretion and suppression of multiple myeloma cell growth .

Comparison with Similar Compounds

3,6-DMAD (dihydrochloride) is unique due to its specific inhibition of the IRE1α-XBP1s pathway. Similar compounds include:

These comparisons highlight the uniqueness of 3,6-DMAD (dihydrochloride) in terms of its chemical structure and specific inhibitory effects on the IRE1α-XBP1s pathway.

Properties

Molecular Formula

C22H33Cl2N5

Molecular Weight

438.4 g/mol

IUPAC Name

9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine;dihydrochloride

InChI

InChI=1S/C22H31N5.2ClH/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22;;/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24);2*1H

InChI Key

QFTZLLNIVBXXJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C.Cl.Cl

Origin of Product

United States

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